4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole
Overview
Description
ASP 2535 is a synthetic organic compound known for its potent and selective inhibition of glycine transporter-1 (GlyT1). This compound is orally bioavailable, brain permeable, and centrally active. It has shown promise in improving cognitive impairment in animal models of schizophrenia and Alzheimer’s disease .
Preparation Methods
The chemical name of ASP 2535 is 4-[3-(1-Methylethyl)-5-(6-phenyl-3-pyridinyl)-4H-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole. The synthetic route involves the formation of the triazole ring and subsequent attachment of the benzoxadiazole moiety. The reaction conditions typically include the use of organic solvents such as dimethyl sulfoxide (DMSO) or ethanol, and the reactions are carried out under controlled temperatures to ensure high yield and purity .
Chemical Reactions Analysis
ASP 2535 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the triazole ring or the benzoxadiazole moiety.
Scientific Research Applications
ASP 2535 has several scientific research applications:
Chemistry: It is used as a reference compound in the study of glycine transporter inhibitors.
Biology: The compound is utilized in research to understand the role of glycine transporters in neurological functions.
Medicine: ASP 2535 is investigated for its potential therapeutic effects in treating cognitive impairments associated with schizophrenia and Alzheimer’s disease.
Industry: The compound is used in the development of new drugs targeting glycine transporters
Mechanism of Action
ASP 2535 exerts its effects by inhibiting glycine transporter-1 (GlyT1). This inhibition increases the availability of glycine, a co-agonist of the N-methyl-D-aspartate (NMDA) receptor, thereby enhancing NMDA receptor function. The compound exhibits 50-fold selectivity for GlyT1 over glycine transporter-2 (GlyT2), making it highly specific in its action .
Comparison with Similar Compounds
ASP 2535 is compared with other glycine transporter inhibitors such as:
Bitopertin: Another potent GlyT1 inhibitor with similar cognitive enhancement properties.
Tilapertin: An oral glycine transporter type-1 inhibitor.
PF-03463275: A selective reversible inhibitor of GlyT1. ASP 2535 is unique due to its high selectivity for GlyT1 and its ability to improve cognitive functions in animal models
Properties
IUPAC Name |
4-[3-(6-phenylpyridin-3-yl)-5-propan-2-yl-1,2,4-triazol-4-yl]-2,1,3-benzoxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N6O/c1-14(2)21-24-25-22(28(21)19-10-6-9-18-20(19)27-29-26-18)16-11-12-17(23-13-16)15-7-4-3-5-8-15/h3-14H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQGLDGKVKDPVLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C(N1C2=CC=CC3=NON=C32)C4=CN=C(C=C4)C5=CC=CC=C5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N6O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
374886-51-8 | |
Record name | ASP-2535 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0374886518 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ASP-2535 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6627LI8F9K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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